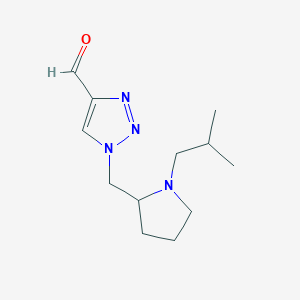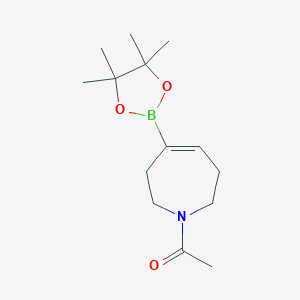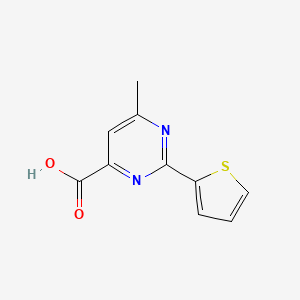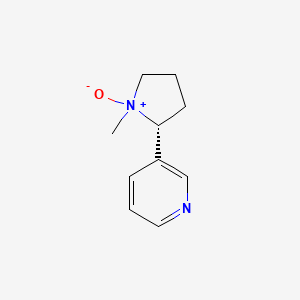![molecular formula C9H14N2O2 B13347573 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol typically involves multiple steps starting from commercially available pyrazoles. One common method includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Optimization of a protected hydroxyethyl group on N1 is crucial for achieving high yields and regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of starting materials, optimizing reaction conditions for larger batches, and implementing purification techniques suitable for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thione formation, dimethylformamide dimethyl acetal (DMF-DMA) for formylation, and hydrazine for condensation reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of heterocyclic systems with biological targets, providing insights into their mechanisms of action.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol involves its interaction with specific molecular targets. The compound’s fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole ring but with a thiazole ring instead of an oxazine.
Pyrazolo[4,3-d]thiazines: Similar to pyrazolo[3,4-d]thiazoles but with a thiazine ring.
Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring system and exhibit a wide range of biological activities.
Uniqueness
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2,6,6-trimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-3-ol |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(12)7-4-13-9(2,3)5-11(7)10-6/h12H,4-5H2,1-3H3 |
InChI-Schlüssel |
HEQOVANEYPRBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2CC(OCC2=C1O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![4-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13347495.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)





![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)



